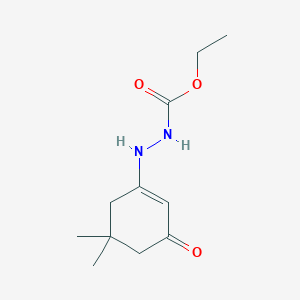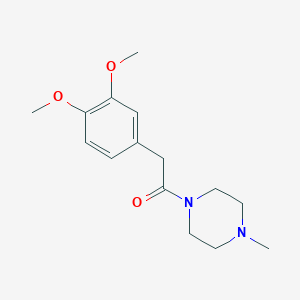
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a hydrazinecarboxylate group, and an ethyl ester
Vorbereitungsmethoden
The synthesis of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Analyse Chemischer Reaktionen
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can be compared with similar compounds such as:
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl derivatives: These compounds share the cyclohexene ring structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Hydrazinecarboxylate esters: These compounds have similar hydrazinecarboxylate groups but differ in their ester moieties, affecting their solubility and biological activity.
This compound stands out due to its unique combination of structural features, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
ethyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-4-16-10(15)13-12-8-5-9(14)7-11(2,3)6-8/h5,12H,4,6-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
GMOMCVQHDUVJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC1=CC(=O)CC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)


